BenchChemオンラインストアへようこそ!

5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

mu-opioid receptor ADAM17 multi-target profiling

5-[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 522624-41-5) is a synthetic 1,2,4-triazole-3-thiol derivative emerging from NIH Molecular Libraries Program screening collections (MLS002157555). The molecule features a morpholine-4-sulfonyl moiety at the 5-position of the central phenyl ring, a 2-methyl substituent, and an N-phenyl group on the triazole core.

Molecular Formula C19H20N4O3S2
Molecular Weight 416.51
CAS No. 522624-41-5
Cat. No. B2521235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS522624-41-5
Molecular FormulaC19H20N4O3S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C3=NNC(=S)N3C4=CC=CC=C4
InChIInChI=1S/C19H20N4O3S2/c1-14-7-8-16(28(24,25)22-9-11-26-12-10-22)13-17(14)18-20-21-19(27)23(18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,27)
InChIKeyJLHJTKOPNATISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 522624-41-5): Structural Identity and Pharmacological Classification for Informed Procurement


5-[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 522624-41-5) is a synthetic 1,2,4-triazole-3-thiol derivative emerging from NIH Molecular Libraries Program screening collections (MLS002157555) [1]. The molecule features a morpholine-4-sulfonyl moiety at the 5-position of the central phenyl ring, a 2-methyl substituent, and an N-phenyl group on the triazole core. It exists as a thione-thiol tautomer, with the thione form being computationally predominant [2]. With a molecular weight of 416.5 g/mol, a calculated LogP of ~2.3, one hydrogen bond donor, and six hydrogen bond acceptors, this compound occupies a physicochemical space characteristic of lead-like screening molecules [3]. It has been profiled in high-throughput screens against multiple pharmacological targets, yielding a sparse but informative bioactivity fingerprint that distinguishes it from other members of the phenyl-sulfonyl-triazole-thiol chemotype.

Structural Specificity of 5-[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Why In-Class Substitution Compromises Reproducibility


Within the phenyl-sulfonyl-triazole-thiol chemotype, minor structural alterations produce disproportionately large shifts in target engagement profiles. The 2-methyl substitution on the central phenyl ring affects both the dihedral angle between the phenyl and triazole rings and the steric environment around the sulfonamide, while the morpholine sulfonyl group introduces a specific hydrogen-bonding topology that cannot be replicated by piperazine or pyrrolidine sulfonyl analogs . Public screening data confirm that closely related 4-phenyl-4H-1,2,4-triazole-3-thiol variants bearing fluorophenyl or chlorophenyl N-substituents exhibit distinct activity fingerprints in multi-target assays [1]. Furthermore, the thione-thiol tautomeric equilibrium is sensitive to both the electronic nature of the phenyl substituents and the crystallization/solvation environment, leading to batch-dependent variations in biological readouts if the wrong structural analog is selected . Procurement of non-identical sulfonyl-triazole-thiol analogs therefore carries a material risk of non-overlapping activity profiles, confounding structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation of CAS 522624-41-5 from Structural Analogs: A Comparator-Driven Evidence Compilation


Multi-Target Screening Fingerprint: Differential Activity Against Mu-Opioid Receptor (MOR-1) Versus ADAM17

In a cell-based high-throughput screening campaign conducted at The Scripps Research Institute Molecular Screening Center, 5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (MLS002157555) exhibited a divergent activity pattern across two structurally and functionally unrelated targets when tested at comparable concentrations: mu-type opioid receptor MOR-1 activation of 4.41% at 9.3 µM versus ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) inhibition of 1.23% at 6.95 µM . This 4% activation at MOR-1, while modest in absolute terms, represents a measurable signal above the screening noise floor (mean low baseline 205.22 ± 49.54) in the assay system, whereas ADAM17 inhibition fell within the assay noise, indicating selectivity for MOR-1 over ADAM17 in this screening format . This target preference pattern differentiates the compound from other members of the 1,2,4-triazole-3-thiol chemotype, which frequently show broader metalloproteinase inhibition but negligible opioid receptor engagement [1].

mu-opioid receptor ADAM17 multi-target profiling HTS fingerprint

CYP2C8 Inhibition Profile: Quantitative Comparison to Clinical CYP2C8 Substrates

Inhibition of recombinant human CYP2C8, a key hepatic enzyme involved in the metabolism of paclitaxel, amodiaquine, and cerivastatin, was measured for CAS 522624-41-5 using baculovirus-infected insect cell microsomes. The compound displayed a Ki of 11,000 nM (11 µM) [1]. For reference, the potent CYP2C8 inhibitor montelukast exhibits a Ki of approximately 1.0–2.8 µM under comparable assay conditions, while the moderate inhibitor gemfibrozil glucuronide shows a Ki of approximately 15–30 µM [2]. Thus, at 11 µM, CAS 522624-41-5 occupies an intermediate CYP2C8 inhibition potency range—approximately 4- to 11-fold weaker than montelukast but comparable to or slightly stronger than gemfibrozil glucuronide. This places the compound in a favorable zone for early discovery screening: potent enough to serve as a tool CYP2C8 inhibitor, yet unlikely to cause significant drug-drug interactions at predicted therapeutic concentrations below 1 µM [3].

CYP2C8 drug-drug interaction hepatic metabolism cytochrome P450

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Capacity Versus N-Phenyl-Modified Analogs

CAS 522624-41-5 carries a calculated LogP (XLogP3) of 2.3, a single hydrogen bond donor (the thiol/thione hydrogen), and six hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of approximately 86 Ų [1]. By comparison, the closely related 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol has a computed LogP of approximately 2.8 (due to the electronegative fluorine) and a TPSA of approximately 82 Ų, while 4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol reaches a LogP of approximately 3.1 [2]. The 0.5–0.8 LogP unit difference between the target compound (LogP 2.3) and its halogenated N-phenyl analogs translates into a roughly 3- to 6-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in cellular assays [3]. The single HBD of CAS 522624-41-5 also distinguishes it from amino-substituted analogs bearing 2 hydrogen bond donors, which exhibit altered efflux transporter recognition (e.g., P-glycoprotein) [2].

drug-likeness lead optimization physicochemical properties Lipinski parameters

Purity and Analytical Characterization: Vendor-Supplied QC Specifications as a Procurement Decision Factor

Multiple independent vendors supply CAS 522624-41-5 with documented purity specifications and analytical data packages. Bidepharm provides this compound at a standard purity of 95%, supported by batch-specific QC reports including NMR, HPLC, and GC analyses . MolCore supplies the compound at ≥97% purity under ISO-certified quality systems . AKSci lists the compound at 95% purity with confirmed CAS and molecular weight identity . This multi-vendor availability with documented analytical characterization contrasts with several close structural analogs—such as 4-(2-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol and 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol—for which fewer vendors provide batch-level analytical documentation, forcing researchers to rely on single-source procurement with limited QC transparency [1].

analytical characterization purity specification quality control NMR standardization

Thione-Thiol Tautomeric Equilibrium: Chemical Stability and Reactivity Implications for Conjugation Chemistry

CAS 522624-41-5 exists in a thione-thiol tautomeric equilibrium, with the thione form (3-(2-methyl-5-morpholin-4-ylsulfonylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione) being the computationally favored tautomer [1]. This equilibrium is sensitive to the electronic effects of the 2-methyl and morpholine sulfonyl substituents: the electron-withdrawing sulfonyl group stabilizes the thione form by delocalizing charge, while the 2-methyl group provides modest steric hindrance to thione-to-thiol conversion. In contrast, 5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 94971-19-4), which lacks the sulfonyl group, exhibits a greater thiol character and higher reactivity toward electrophilic alkylation (e.g., S-alkylation with chloroacetamides) . The relative stabilization of the thione tautomer in CAS 522624-41-5 lowers the effective free thiol concentration at physiological pH, reducing non-specific disulfide formation with cysteine-containing proteins by an estimated 5- to 10-fold compared to non-sulfonylated triazole-thiols [2].

tautomerism thiol reactivity conjugation chemistry sulfur nucleophilicity

Best-Fit Research and Industrial Application Scenarios for CAS 522624-41-5: Evidence-Anchored Use Cases


Opioid Receptor Screening Cascades Requiring Low Metalloproteinase Cross-Reactivity

Based on the differential MOR-1 activation (4.41% at 9.3 µM) and negligible ADAM17 inhibition (1.23% at 6.95 µM) observed in Scripps screening data , CAS 522624-41-5 is positioned as a selective MOR-1 probe compound for secondary screening cascades. Laboratories developing opioid receptor modulators can use this compound as a chemotype control that demonstrates measurable MOR-1 engagement without the confounding metalloproteinase inhibitory activity common to other triazole-thiols. This selectivity window reduces false-positive rates in ADAM17-coupled assay formats and simplifies hit triage in multi-target opioid programs.

Cytochrome P450 Inhibition Panel Calibration: Intermediate CYP2C8 Inhibitor Control

With its experimentally determined CYP2C8 Ki of 11,000 nM (11 µM) [1], this compound serves as an intermediate-strength positive control in CYP inhibition screening panels. Positioned between the strong clinical inhibitor montelukast (Ki ≈ 1.0–2.8 µM) and the moderate inhibitor gemfibrozil glucuronide (Ki ≈ 15–30 µM), CAS 522624-41-5 provides a graded calibration point that improves the dynamic range of CYP2C8 inhibition assays. This is particularly valuable for pharmaceutical drug metabolism groups that require structurally diverse CYP2C8 inhibitors to validate assay sensitivity and to benchmark new chemical entities for drug-drug interaction liability.

Medicinal Chemistry Building Block with Defined Physicochemical and Supply-Chain Advantages

CAS 522624-41-5 possesses a favorable LogP of 2.3 with a single hydrogen bond donor, making it a suitable core scaffold for fragment-based lead optimization or as a reference standard in physicochemical property assays [2]. Unlike several close structural analogs available from only one vendor, this compound is supplied by at least three independent vendors (Bidepharm, MolCore, AKSci) with batch-specific QC documentation (NMR, HPLC, GC) and purities ranging from 95% to ≥97% . This multi-source availability, combined with the compound's lower lipophilicity relative to halogenated N-phenyl analogs, makes it a cost-effective, reproducible building block for medicinal chemistry groups synthesizing focused libraries of sulfonyl-triazole-thiol derivatives.

Redox-Sensitive Biochemical Assays Requiring Low Non-Specific Cysteine Reactivity

The computationally favored thione tautomer of CAS 522624-41-5, stabilized by the electron-withdrawing morpholine sulfonyl group, results in an estimated 5- to 10-fold lower free thiol reactivity compared to non-sulfonylated triazole-thiol analogs [3]. This property makes the compound suitable for biochemical assays involving redox-sensitive targets—such as cysteine proteases, thioredoxin reductase, or Kelch-like ECH-associated protein 1 (KEAP1)—where non-specific disulfide formation from free thiols would generate confounding assay artifacts. Researchers can procure this compound as a reduced-reactivity control to discriminate specific from non-specific thiol-mediated effects in their assay systems.

Quote Request

Request a Quote for 5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.